2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the amino group and the aldehyde functionality makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with α-haloketones in the presence of sulfur to form the thiazole ring . The reaction conditions often require moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Amino-4-ethyl-1,3-thiazole-5-methanol.
Substitution: Various N-substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The biological activity of 2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde is attributed to its ability to interact with various molecular targets. The amino and aldehyde groups can form hydrogen bonds with biological macromolecules, influencing their function . The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: Lacks the ethyl and aldehyde groups, but shares the thiazole core.
4-Ethyl-1,3-thiazole-5-carbaldehyde: Similar structure but lacks the amino group.
2-Amino-1,3-thiazole-5-carbaldehyde: Similar structure but lacks the ethyl group.
Uniqueness: 2-Amino-4-ethyl-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the amino and aldehyde groups along with the ethyl substituent. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations .
Eigenschaften
CAS-Nummer |
89021-11-4 |
---|---|
Molekularformel |
C6H8N2OS |
Molekulargewicht |
156.21 g/mol |
IUPAC-Name |
2-amino-4-ethyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C6H8N2OS/c1-2-4-5(3-9)10-6(7)8-4/h3H,2H2,1H3,(H2,7,8) |
InChI-Schlüssel |
UMQFLPRWFWKLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=N1)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.